rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide
Description
rac-(1R,2S,4S)-7-oxabicyclo[221]heptane-2-sulfonamide is a bicyclic compound with a unique structure that includes a sulfonamide group
Properties
CAS No. |
2307780-97-6 |
|---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide typically involves the reaction of a bicyclic precursor with a sulfonamide reagent under specific conditions. One common method involves the use of sulfonyl chloride derivatives, which react with the bicyclic precursor in the presence of a base to form the desired sulfonamide compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group to form new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar compounds to rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide include:
- rac-(1R,4S)-bicyclo[2.2.1]heptane-2-sulfonamide
- rac-(1R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride
- rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride
These compounds share a similar bicyclic structure but differ in the functional groups attached to the bicyclic core. The uniqueness of this compound lies in its specific sulfonamide group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
